An In-Depth Technical Guide to 4-Azidobutanol 1-Acetate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Azidobutanol 1-Acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidobutanol 1-Acetate is a bifunctional chemical compound of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure incorporates two key functional groups: a terminal azide and an acetate ester. The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific covalent linkage to alkyne-modified molecules. The acetate group, a protected hydroxyl, can be readily hydrolyzed to reveal a primary alcohol, providing a secondary site for further chemical modification. This dual functionality makes 4-Azidobutanol 1-Acetate a valuable molecular linker for the construction of complex architectures, including antibody-drug conjugates (ADCs), functionalized polymers, and diagnostic probes. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its current and potential applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 172468-38-1 | [1] |
| Molecular Formula | C₆H₁₁N₃O₂ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | Colorless Oil | [2] |
| Boiling Point | Estimated >200 °C (atmospheric pressure) | |
| Density | Estimated ~1.05 g/cm³ | |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Characterization
The most common and efficient method for the synthesis of 4-Azidobutanol 1-Acetate is a two-step process starting from 4-chlorobutanol. The first step involves the nucleophilic substitution of the chloride with an azide, followed by the acetylation of the resulting alcohol.
Synthesis of 4-Azidobutanol
The synthesis of the intermediate, 4-azidobutanol, is a critical first step.
Diagram of the synthesis of 4-Azidobutanol
Caption: Synthesis of 4-Azidobutanol from 4-Chlorobutanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutanol (1 equivalent) in dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation (boiling point of 4-azidobutanol is 76-78 °C at 10 Torr) to yield a colorless oil.
Acetylation of 4-Azidobutanol
The final step is the acetylation of the hydroxyl group of 4-azidobutanol.
Diagram of the acetylation of 4-Azidobutanol
Caption: Acetylation of 4-Azidobutanol to yield 4-Azidobutanol 1-Acetate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-azidobutanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or an excess of pyridine (acting as both catalyst and base), followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford 4-Azidobutanol 1-Acetate as a colorless oil.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show the following characteristic signals (predicted for CDCl₃):
-
A triplet around 4.1 ppm corresponding to the two protons of the methylene group adjacent to the acetate oxygen (-CH₂-OAc).
-
A triplet around 3.3 ppm for the two protons of the methylene group adjacent to the azide group (-CH₂-N₃).
-
A singlet around 2.05 ppm for the three protons of the acetyl group (-O-C(O)-CH₃).
-
Two multiplets in the range of 1.6-1.9 ppm for the four protons of the two central methylene groups of the butyl chain.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule (predicted for CDCl₃):
-
A peak around 171 ppm for the carbonyl carbon of the acetate group.
-
A peak around 64 ppm for the carbon of the methylene group attached to the acetate oxygen.
-
A peak around 51 ppm for the carbon of the methylene group attached to the azide group.
-
Two peaks between 25-28 ppm for the two central methylene carbons.
-
A peak around 21 ppm for the methyl carbon of the acetate group.
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong, sharp peak around 2100 cm⁻¹ , which is highly characteristic of the azide (N₃) stretching vibration.[3]
-
A strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group.[4]
-
A band in the region of 1240 cm⁻¹ due to the C-O stretching of the acetate group.[4]
-
C-H stretching vibrations in the range of 2850-3000 cm⁻¹ .
Applications in Research and Drug Development
The bifunctional nature of 4-Azidobutanol 1-Acetate makes it a highly useful linker in various biomedical and research applications.
Bioconjugation and "Click" Chemistry
The terminal azide group is the key to its utility in "click" chemistry. The CuAAC reaction with an alkyne-functionalized molecule is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[5] This allows for the precise attachment of 4-Azidobutanol 1-Acetate to proteins, peptides, nucleic acids, or other biomolecules that have been modified to contain an alkyne group.
Diagram of a CuAAC "Click" Reaction
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic drug.[6] 4-Azidobutanol 1-Acetate can be used to synthesize heterobifunctional linkers. After conjugation to a drug molecule via the azide or the deprotected hydroxyl group, the other end can be attached to an antibody. The nature of the linker, including its length and hydrophilicity, can significantly impact the stability, solubility, and efficacy of the resulting ADC.
Drug Delivery and Prodrug Strategies
The acetate group can act as a temporary protecting group for the hydroxyl functionality. In a prodrug strategy, the more lipophilic acetate ester can improve cell membrane permeability. Once inside the cell, esterases can hydrolyze the acetate to release the free hydroxyl group, which could be part of an active drug or a trigger for a drug release mechanism.
Materials Science and Surface Modification
The azide group can be used to functionalize surfaces and polymers. For instance, surfaces containing alkyne groups can be modified with 4-Azidobutanol 1-Acetate to introduce a protected hydroxyl group. Subsequent deprotection and further reaction at the hydroxyl position allow for the creation of complex surface chemistries for applications in biosensors, chromatography, and smart materials.
Safety and Handling
Organic azides are energetic compounds and should be handled with caution.[7] While 4-Azidobutanol 1-Acetate is not expected to be acutely explosive under normal laboratory conditions, it is important to follow safety best practices for handling azides:
-
Avoid Heat, Shock, and Friction: Do not heat the compound to high temperatures unless necessary and under controlled conditions. Avoid grinding or subjecting the compound to mechanical shock.
-
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of azide-containing waste according to institutional and local regulations. Do not pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive metal azides.
Conclusion
4-Azidobutanol 1-Acetate is a valuable and versatile chemical tool for researchers and scientists in the life sciences and materials science. Its bifunctional nature, combining a "clickable" azide with a protected hydroxyl group, provides a powerful platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory. As the fields of bioconjugation and targeted drug delivery continue to advance, the demand for well-defined and versatile linkers like 4-Azidobutanol 1-Acetate is expected to grow.
References
Click to expand
-
Crown: Journal of Dentistry and Health Research. The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Phlox Institute. Available from: [Link].
- Ali, K. F. & Taha, A. (2017). Syntheses of Medicinal Compounds.
-
ResearchGate. FTIR spectra of (a) 4-azidobenzoic acid, (b) dextran and (c) dextran azide. Available from: [Link].
-
ResearchGate. FTIR spectra of acetate and docusate salts of octreotide. Available from: [Link].
-
ResearchGate. Synthesis of 1-amino-4-azidobutane (4). Available from: [Link].
-
Pharmaffiliates. CAS No : 172468-38-1 | Product Name : 4-Azidobutanol 1-Acetate. Available from: [Link].
-
Floris, R., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. Available from: [Link].
-
PubMed. The backbone N-(4-azidobutyl) linker for the preparation of peptide chimera. (2013-09-06). Available from: [Link].
-
ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. (2019-07-31). Available from: [Link].
-
Organic & Biomolecular Chemistry. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. RSC Publishing. Available from: [Link].
-
NICODOM. NICODOM FTIR Solvents - IR Spectra. Available from: [Link].
-
MDPI. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. Available from: [Link].
-
Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. Available from: [Link].
-
Bui, V. T., et al. (2023). Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier. PMC. Available from: [Link].
-
MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available from: [Link].
-
Figshare. Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Available from: [Link].
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Available from: [Link].
-
OUCI. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Available from: [Link].
-
PMC. Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads.... Available from: [Link].
-
Finn, M. G. & Fokin, V. V. (2010). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Available from: [Link].
-
PubMed. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. (2018-12-15). Available from: [Link].
-
PMC. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. Available from: [Link].
-
ResearchGate. ATR-FTIR spectra recorded for (a) bare cellulose acetate film, LC.... Available from: [Link].
-
RSC Publishing. A versatile acid-labile linker for antibody–drug conjugates. Available from: [Link].
-
SpectraBase. [1-13C]-SODIUM-ACETATE - Optional[13C NMR] - Chemical Shifts. Available from: [Link].
Sources
- 1. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation | MDPI [mdpi.com]
- 4. 4-Chlorobutyl acetate(6962-92-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
